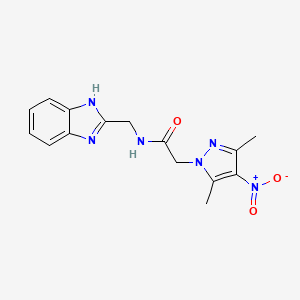
1-(1,2-dihydroacenaphthylen-5-ylsulfonyl)-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2-DIHYDROACENAPHTHYLENE-5-SULFONYL)-2,3-DIHYDRO-1H-INDOLE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfonyl group attached to a dihydroacenaphthylene moiety, which is further connected to a dihydroindole ring. The presence of these functional groups imparts distinct chemical reactivity and potential utility in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-DIHYDROACENAPHTHYLENE-5-SULFONYL)-2,3-DIHYDRO-1H-INDOLE typically involves multiple steps, starting with the preparation of 1,2-dihydroacenaphthylene-5-sulfonyl chloride. This intermediate is synthesized by reacting acenaphthene with chlorosulfonic acid under controlled conditions. The resulting sulfonyl chloride is then reacted with 2,3-dihydro-1H-indole in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the reaction progress and verify the compound’s structure.
Chemical Reactions Analysis
Types of Reactions
1-(1,2-DIHYDROACENAPHTHYLENE-5-SULFONYL)-2,3-DIHYDRO-1H-INDOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
1-(1,2-DIHYDROACENAPHTHYLENE-5-SULFONYL)-2,3-DIHYDRO-1H-INDOLE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein binding.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1,2-DIHYDROACENAPHTHYLENE-5-SULFONYL)-2,3-DIHYDRO-1H-INDOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the compound’s structural features allow it to participate in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which contribute to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dihydroacenaphthylene-5-sulfonyl chloride
- 2,3-Dihydro-1H-indole
- Acenaphthene derivatives
Uniqueness
1-(1,2-DIHYDROACENAPHTHYLENE-5-SULFONYL)-2,3-DIHYDRO-1H-INDOLE stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a broader range of reactivity and versatility in various scientific and industrial contexts.
Properties
Molecular Formula |
C20H17NO2S |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
1-(1,2-dihydroacenaphthylen-5-ylsulfonyl)-2,3-dihydroindole |
InChI |
InChI=1S/C20H17NO2S/c22-24(23,21-13-12-14-4-1-2-7-18(14)21)19-11-10-16-9-8-15-5-3-6-17(19)20(15)16/h1-7,10-11H,8-9,12-13H2 |
InChI Key |
LEAJOHFXDPKYDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)S(=O)(=O)N4CCC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-2,3,5-trimethylbenzenesulfonamide](/img/structure/B11496423.png)
![N-[(3,4-dimethoxyphenyl)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11496436.png)
![3-[4-(4-methylpiperidin-1-yl)-6-{[2-(morpholin-4-yl)ethyl]amino}-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11496441.png)
![methyl 3-({[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B11496444.png)
![N-[2-(methylthio)phenyl]-2-[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B11496445.png)
![3-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidine-2,5-dione](/img/structure/B11496447.png)
![2-amino-4-(4-nitrophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B11496449.png)
![2'-amino-1'-(4-fluorophenyl)-1-methyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11496457.png)
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-ethoxy-3-(propan-2-yl)benzenesulfonamide](/img/structure/B11496468.png)
![5-Benzyl-1-ethyl-3-(2-hydroxy-5-methoxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11496476.png)
![2-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11496477.png)
![1-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B11496482.png)

![7-[4-(2-propynyloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11496518.png)
